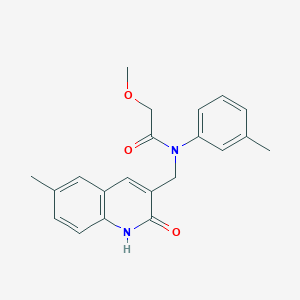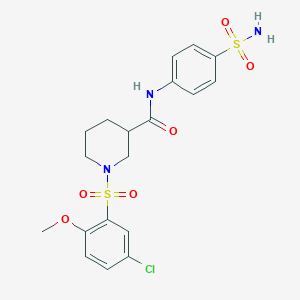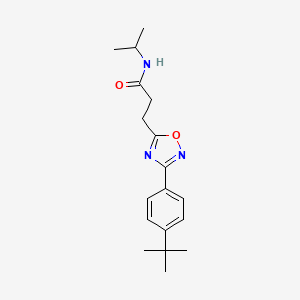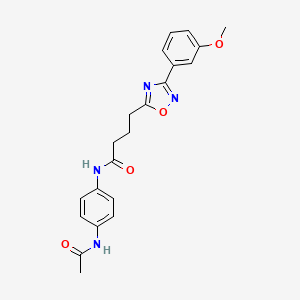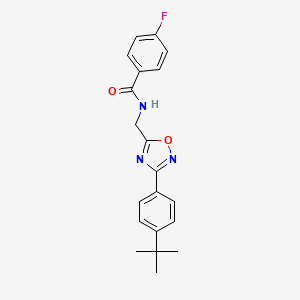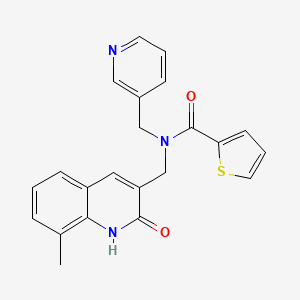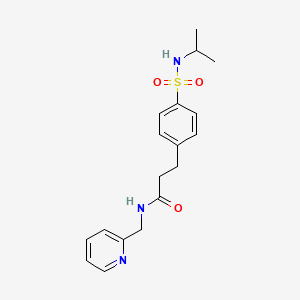
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a sulfonamide derivative that exhibits a range of biological activities, including anti-inflammatory, antifungal, and antitumor effects.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antifungal activities, this compound has been shown to possess antitumor activity against various cancer cell lines. Furthermore, this compound has been found to exhibit antioxidant activity, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is the lack of information regarding its mechanism of action, which makes it difficult to fully understand its biological effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of interest is the development of novel derivatives with improved biological activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-20-17(21-25-11)15-9-14(7-8-16(15)24-2)26(22,23)19-10-12-3-5-13(18)6-4-12/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWTYCHATGXRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
